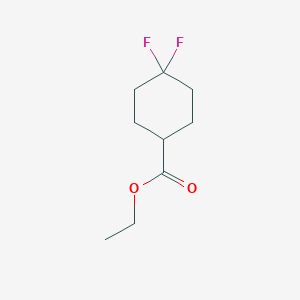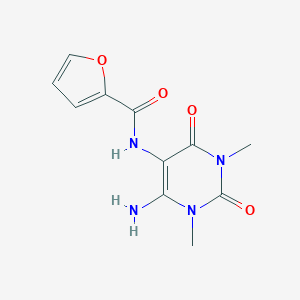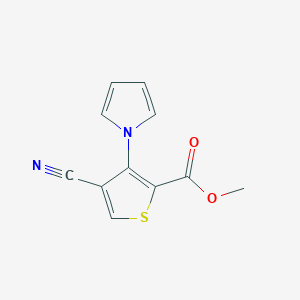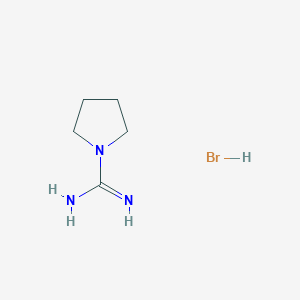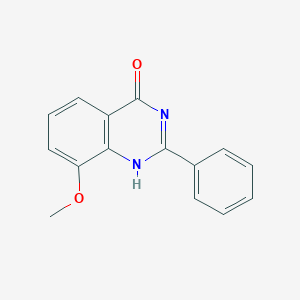
8-Methoxy-2-phenyl-quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-phenyl-quinazolin-4-ol is a chemical compound that belongs to the quinazoline family. It is also known as 8-MPQ and is used in various scientific research applications. This compound has a unique structure, which makes it an interesting molecule for research purposes.
作用機序
The mechanism of action of 8-Methoxy-2-phenyl-quinazolin-4-ol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
生化学的および生理学的効果
8-Methoxy-2-phenyl-quinazolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the expression of certain genes involved in cancer growth and inflammation.
実験室実験の利点と制限
One advantage of using 8-Methoxy-2-phenyl-quinazolin-4-ol in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell types, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 8-Methoxy-2-phenyl-quinazolin-4-ol. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent. More studies are needed to determine its efficacy in animal models and its potential therapeutic applications. Finally, further research is needed to identify analogs of 8-Methoxy-2-phenyl-quinazolin-4-ol that have improved efficacy and reduced toxicity.
合成法
The synthesis of 8-Methoxy-2-phenyl-quinazolin-4-ol involves the condensation of 2-aminobenzophenone and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
8-Methoxy-2-phenyl-quinazolin-4-ol has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-oxidant agent, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
特性
CAS番号 |
172462-89-4 |
|---|---|
製品名 |
8-Methoxy-2-phenyl-quinazolin-4-ol |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
8-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChIキー |
XMLHWESTKAFTNA-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |
同義語 |
4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



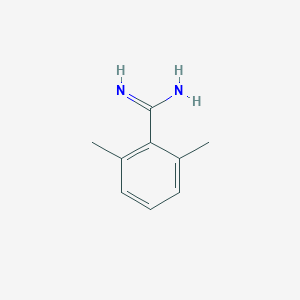
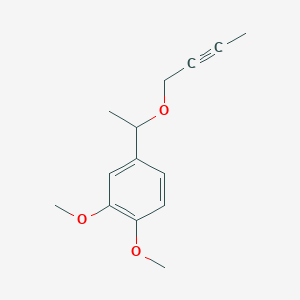
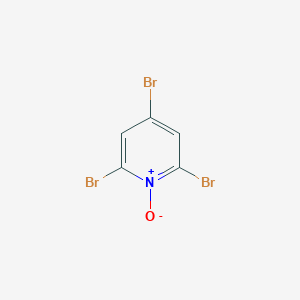
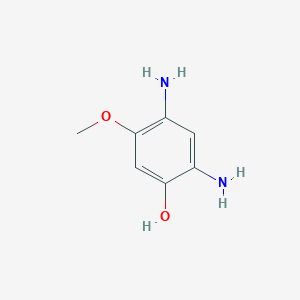
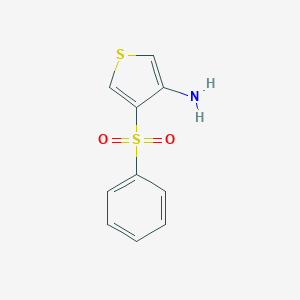
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
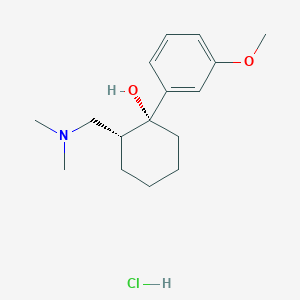
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
